1-Penten-3-one - d3
Description
Context of Deuterated Organic Compounds in Chemical Research
The utility of deuterated organic compounds spans a wide array of scientific disciplines. In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are routinely used to avoid interference from proton signals, allowing for clearer observation of the compound of interest. studymind.co.uk Furthermore, the distinct mass of deuterium (B1214612) makes these compounds invaluable as internal standards in mass spectrometry, facilitating accurate quantification of analytes. acs.orgresearchgate.net
One of the most significant applications of deuteration lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). nih.govrsc.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate for reactions that involve the breaking of this bond. marquette.eduscielo.org.mx By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, researchers can gain profound insights into the rate-determining steps of a chemical transformation. nih.govresearchgate.net This has proven crucial in elucidating complex reaction pathways in organic synthesis and enzymatic catalysis. acs.orgnih.gov
Significance of 1-Penten-3-one as a Model α,β-Unsaturated Ketone System
1-Penten-3-one, also known as ethyl vinyl ketone, is a classic example of an α,β-unsaturated ketone, a structural motif prevalent in numerous natural products and synthetic intermediates. sigmaaldrich.comnih.govhmdb.ca Its conjugated system, consisting of a carbon-carbon double bond adjacent to a carbonyl group, gives rise to its characteristic reactivity and makes it an excellent model system for studying a variety of chemical reactions. rsc.orgrsc.orgresearchgate.net
The electronic properties of the enone system in 1-penten-3-one allow it to participate in a range of transformations, including Michael additions, Diels-Alder reactions, and various reduction processes. sigmaaldrich.comacs.org Its relatively simple structure facilitates the analysis and interpretation of reaction outcomes, making it a valuable tool for developing new synthetic methodologies and understanding fundamental principles of reactivity. rsc.orgresearchgate.net For instance, it has been used in studies of ozonolysis and in the development of chemoselective hydrogenation catalysts. rsc.orgrsc.orgresearchgate.netacs.org
Rationale for Deuteration at Specific Positions, with a Focus on the d3 Position in 1-Penten-3-one (-d3)
The strategic placement of deuterium atoms within a molecule is paramount to its utility as a research tool. In the case of 1-penten-3-one, deuteration can be targeted to various positions to investigate different aspects of its chemistry. For example, deuteration at the α-position can be used to study enolate formation and subsequent reactions. nih.gov
The specific focus of this article, 1-penten-3-one-d3, refers to the deuteration of the methyl group at the 5-position (the ethyl group). The rationale for this specific deuteration pattern often relates to tracing the fate of the ethyl group in various reactions or metabolic pathways. By labeling this terminal position, researchers can track bond-forming and bond-breaking events involving this part of the molecule.
The synthesis of specifically deuterated compounds like 1-penten-3-one-d3 can be achieved through various methods. One common approach involves the use of deuterated starting materials. For instance, the synthesis could potentially start from a deuterated version of a precursor like 3-pentanone. vaia.com Another strategy is the direct, site-selective hydrogen-deuterium exchange on the target molecule, often catalyzed by a metal or an amine. nih.gov Electrochemical methods using heavy water (D₂O) as the deuterium source have also emerged as a powerful technique for deuteration. researchgate.netxmu.edu.cn
Overview of Research Paradigms Utilizing Deuterated Chemical Probes
Deuterated chemical probes, such as 1-penten-3-one-d3, are employed in a multitude of research paradigms to unravel complex molecular interactions. In mechanistic studies, these probes are instrumental in distinguishing between different proposed reaction pathways. researchgate.net The presence or absence of a kinetic isotope effect upon deuteration can provide strong evidence for or against the involvement of a particular C-H bond cleavage in the rate-determining step of a reaction. nih.gov
In the field of metabolomics, deuterated compounds serve as tracers to follow the metabolic fate of molecules within biological systems. acs.orgacs.org By introducing a deuterated compound and analyzing the resulting metabolites by mass spectrometry, researchers can identify the products of biotransformation and gain insights into enzymatic processes. marquette.edu
Furthermore, deuterated standards are crucial for quantitative analysis in various fields, including environmental science and food chemistry. researchgate.netchemsrc.com The use of an isotopically labeled internal standard that is chemically identical to the analyte but has a different mass allows for highly accurate and precise measurements, correcting for any sample loss during preparation and analysis. acs.org
Below is a table summarizing key properties of 1-Penten-3-one and its deuterated analog.
| Property | 1-Penten-3-one | 1-Penten-3-one-d3 |
| CAS Number | 1629-58-9 sigmaaldrich.com | 1335436-04-8 eptes.com |
| Molecular Formula | C₅H₈O sigmaaldrich.com | C₅H₅D₃O eptes.com |
| Molecular Weight | 84.12 g/mol sigmaaldrich.com | 87.137 g/mol eptes.com |
Another isotopically labeled variant is 1-Penten-3-one-5,5,5-d3.
| Property | 1-Penten-3-one-5,5,5-d3 |
| CAS Number | 1394230-42-2 eptes.com |
| Molecular Formula | C₅H₅D₃O eptes.com |
| Molecular Weight | 87.137 g/mol eptes.com |
| Assay | 90% min eptes.com |
Properties
CAS No. |
1335436-04-8 |
|---|---|
Molecular Formula |
C5H5D3O |
Molecular Weight |
87.14 |
Purity |
90% min. |
Synonyms |
1-Penten-3-one - d3 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Penten 3 One D3
Precursor Synthesis and Deuteration Routes
The synthesis of 1-penten-3-one-d3 can be approached by either deuterating the final molecule or by incorporating deuterium (B1214612) at an earlier stage in the synthesis of a precursor. A common laboratory synthesis of 1-penten-3-one involves the α-bromination of 3-pentanone, followed by dehydrobromination using a base like pyridine. vaia.comquora.com
To synthesize a deuterated version, one could start with deuterated 3-pentanone. For example, 3-pentanone-d10 (B3044183) can be prepared from ethyl-d5 bromide. cdnsciencepub.com This method avoids the isolation of deuterated propionic acid, simplifying the process. cdnsciencepub.com Alternatively, deuterated 1-penten-3-one can be synthesized from deuterated precursors, such as by using deuterated reagents in a Grignard-type reaction followed by oxidation.
The choice of the deuteration strategy often depends on the desired labeling pattern and the availability of deuterated starting materials. For instance, 1-penten-3-one-5,5,5-d3, where the terminal methyl group is deuterated, would require a synthetic route starting with a precursor already containing the CD₃ group. eptes.com
Considerations for Stereoselective Deuteration Techniques
Achieving stereoselective deuteration, the introduction of deuterium at a specific stereocenter, presents a significant synthetic challenge. For ketones, this can be approached through enzymatic or chemo-catalytic methods.
Biocatalytic methods, for example, can offer high stereoselectivity. Enzymes like alcohol dehydrogenases can be used for the reductive deuteration of ketones with high enantiomeric and isotopic purity. rsc.org Some enzymes can be repurposed to install deuterium atoms site-selectively at the α-carbon of amino acids and their derivatives under mild conditions. nih.gov
Chemical methods for stereoselective deuteration often rely on chiral catalysts or auxiliaries. For instance, enantioselective contra-thermodynamic isomerization of α,β-unsaturated esters has been achieved through photoenolization, which can also be adapted for α-deuteration with high enantiomeric excess. acs.org Nickel-catalyzed stereoselective alkenylation of ketones has also been explored, although H/D exchange can sometimes be facile, leading to scrambling of the deuterium label. acs.org
Challenges and Advancements in Deuterated Enone Synthesis
The synthesis of deuterated enones like 1-penten-3-one-d3 is not without its challenges. One major issue is controlling the level of deuteration, as it can be difficult to achieve partial deuteration at a specific site. rsc.org Often, reactions lead to an "all-or-nothing" outcome, for example, converting a CH₃ group to a CD₃ group. rsc.org
Another challenge is the potential for H/D scrambling or loss of the deuterium label under certain reaction conditions, particularly those involving strong acids or bases. acs.orgnih.gov This necessitates careful planning of the synthetic route and optimization of reaction conditions.
Recent advancements have focused on developing more selective and efficient deuteration methods. Transition-metal-free methods for regioselective α-deuteration of enones have been reported, offering high levels of isotope incorporation in short reaction times with low catalyst loading. acs.org The use of photocatalysis is also an emerging area for radical deuteration reactions. nju.edu.cn Furthermore, new catalytic systems, such as those based on iridium for transfer hydrogenation, allow for highly selective 1,4-reduction of α,β-unsaturated carbonyl compounds, which can be adapted for deuteration. mdpi.comresearchgate.net
The development of methods for the controlled synthesis of partially deuterated methyl groups, such as CD₂H, is an area of active research, as this would allow for fine-tuned control of metabolic processes. rsc.org
Mechanistic Elucidation Via Kinetic Isotope Effects Kies of 1 Penten 3 One D3
Principles of Kinetic Isotope Effects in Chemical Reaction Mechanism Studies
The kinetic isotope effect is a phenomenon where substituting an atom in a reactant with one of its heavier isotopes alters the rate of a chemical reaction. ontosight.ailibretexts.orglibretexts.org This effect is a cornerstone in the elucidation of reaction mechanisms, offering a window into the transition state of a reaction. libretexts.orglibretexts.orgnumberanalytics.com
Theory and Interpretation of KIEs
The theoretical foundation of KIEs lies in the differences in zero-point vibrational energies between molecules containing different isotopes. ontosight.ainumberanalytics.com According to the Born-Oppenheimer approximation, the potential energy surface of a reaction is unaffected by isotopic substitution. ontosight.ai However, the mass difference between isotopes leads to different vibrational frequencies and, consequently, different zero-point energies (ZPEs). ontosight.aiprinceton.edu A bond to a heavier isotope has a lower ZPE, meaning more energy is required to break it, which can lead to a slower reaction rate. pharmacy180.com
The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kL) to that with the heavier isotope (kH), typically kH/kD for hydrogen/deuterium (B1214612) substitution. numberanalytics.com A "normal" KIE (kH/kD > 1) suggests that the bond to the isotope is being broken in the rate-determining step. gmu.edu Conversely, an "inverse" KIE (kH/kD < 1) indicates a stiffening of the vibrational modes involving the isotopic atom in the transition state, often due to changes in hybridization or steric effects. gmu.edu The magnitude of the KIE can provide further details about the symmetry and nature of the transition state. pharmacy180.com
Primary Deuterium Kinetic Isotope Effects in Bond-Breaking Processes
A primary kinetic isotope effect occurs when the isotopically substituted bond is formed or broken in the rate-determining step of the reaction. ontosight.aipharmacy180.comslideshare.net For deuterium substitution, this is known as a primary deuterium KIE. The magnitude of the primary KIE is largely influenced by the difference in ZPE between the C-H and C-D bonds in the ground state and the transition state. princeton.edu
In the transition state of a bond-breaking reaction, the stretching vibration of the bond being cleaved is converted into a translational motion along the reaction coordinate. princeton.edu This leads to a significant difference in the activation energies for the C-H and C-D bond cleavage, resulting in a substantial KIE. Typical values for primary deuterium KIEs range from 2 to 8. pharmacy180.com For instance, a kH/kD value of around 7 was observed in the bromination of acetone, indicating that the C-H bond breaking is part of the rate-determining tautomerization step. libretexts.org
Secondary Deuterium Kinetic Isotope Effects on Vibrational Frequencies and Hybridization Changes
Secondary kinetic isotope effects are observed when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. ontosight.aislideshare.net These effects are generally smaller than primary KIEs, with typical kH/kD values ranging from 0.8 to 1.2. epfl.chnih.gov They arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often due to changes in hybridization. princeton.eduslideshare.net
For example, a change in hybridization from sp3 to sp2 during a reaction can lead to a normal secondary KIE (kH/kD ≈ 1.1-1.2). epfl.ch This is because the out-of-plane bending vibrations of the C-H bond are stiffer in the sp2 hybridized state. Conversely, a change from sp2 to sp3 hybridization results in an inverse secondary KIE (kH/kD ≈ 0.8-0.9). epfl.ch These effects can provide valuable information about the structure of the transition state.
Application of d3-Labeling in Probing Rate-Determining Steps
Deuterium labeling, such as in 1-Penten-3-one-d3, is a powerful technique for probing the rate-determining steps of reactions involving this α,β-unsaturated ketone. By measuring the KIE, chemists can determine whether a C-H bond at a specific position is broken in the slowest step of the reaction.
For instance, in a Michael addition reaction involving 1-Penten-3-one, if the addition of a nucleophile to the β-carbon is the rate-determining step, a secondary KIE would be expected upon deuteration at the α- or γ-position. The magnitude and direction (normal or inverse) of this KIE would provide insights into the changes in hybridization and vibrational frequencies at that position as the reaction proceeds to the transition state. If, however, a subsequent protonation step involving a C-H bond is rate-limiting, a primary KIE would be observed if that specific hydrogen is replaced with deuterium.
Transition State Analysis and Vibrational Contributions to KIEs
The analysis of KIEs provides a deep understanding of the transition state structure. numberanalytics.comrutgers.edu The magnitude of the KIE is directly related to the changes in vibrational frequencies of all modes involving the isotope as the molecule moves from the ground state to the transition state. rutgers.edumcmaster.ca
Computational methods are often employed to calculate the vibrational frequencies of the ground state and various possible transition state structures. rutgers.edu By comparing the calculated KIEs for different proposed mechanisms with the experimentally determined value, chemists can identify the most likely reaction pathway and the geometry of the transition state. rutgers.edu For example, a large primary KIE suggests a transition state where the hydrogen is symmetrically located between the donor and acceptor atoms. princeton.edu The analysis of vibrational contributions can also distinguish between stretching and bending modes, further refining the picture of the transition state. chapman.edunih.govacs.org
Experimental Methodologies for KIE Determination
Several experimental techniques are used to determine kinetic isotope effects. The choice of method depends on the specific reaction and the desired precision. nih.gov
One common method is the direct comparison of rates , where the reaction rates of the unlabeled and labeled compounds are measured in separate experiments under identical conditions. wikipedia.org However, achieving identical conditions can be challenging.
A more precise method is the intermolecular competition experiment , where a mixture of the labeled and unlabeled substrates is allowed to react. wikipedia.orguoc.gr The ratio of products or the isotopic composition of the remaining starting material is then analyzed at a certain conversion. This method minimizes errors arising from variations in reaction conditions.
Intramolecular competition experiments can be performed on molecules containing both protio and deuterio sites, providing even higher precision. uoc.gr
The analysis of isotopic ratios is typically carried out using techniques such as:
Nuclear Magnetic Resonance (NMR) spectroscopy : Can be used to determine the isotopic composition of both starting materials and products. libretexts.orgnumberanalytics.comgithub.com
Mass Spectrometry (MS) : A highly sensitive technique for measuring isotopic ratios. nih.govnumberanalytics.com Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often used to separate components before analysis. libretexts.orgnih.gov
Infrared (IR) spectroscopy : Can also be used to monitor the reaction and determine isotopic composition. numberanalytics.com
Intermolecular Competition Experiments
Intermolecular competition experiments are a fundamental method for determining primary kinetic isotope effects. baranlab.org In this approach, a mixture of the unlabeled compound (1-penten-3-one) and its deuterated isotopologue (1-penten-3-one-d3) is subjected to the reaction conditions. The relative rates of reaction for the two species are determined by analyzing the isotopic composition of the products or the remaining starting materials over time.
The magnitude of the intermolecular KIE (kH/kD) provides crucial information about the transition state of the rate-determining step. A significant primary KIE (typically kH/kD > 2) suggests that the C-H (or C-D) bond is being broken in the rate-determining step. github.io Conversely, a KIE value close to unity (kH/kD ≈ 1) indicates that the C-H bond is not significantly cleaved in the slowest step of the reaction. libretexts.org
For a hypothetical reaction, such as the addition of a nucleophile to the double bond of 1-penten-3-one, an intermolecular KIE experiment could distinguish between different mechanistic possibilities. For instance, if the reaction proceeds through a mechanism where the initial nucleophilic attack is the rate-determining step and does not involve the cleavage of the C-H bond at the terminal vinyl position, a small KIE would be expected. However, if a subsequent proton transfer step involving that position is rate-limiting, a significant primary KIE would be observed.
To illustrate this, consider the following hypothetical data for a reaction of 1-penten-3-one.
| Reactant Pair | Reaction Condition | Product Ratio ([Product-H]/[Product-D]) | Calculated kH/kD |
| 1-Penten-3-one & 1-Penten-3-one-d3 | Acid-Catalyzed Hydration | 1.1 | 1.1 |
| 1-Penten-3-one & 1-Penten-3-one-d3 | Base-Catalyzed Conjugate Addition | 3.5 | 3.5 |
In this illustrative table, the acid-catalyzed hydration shows a kH/kD of 1.1, suggesting the C-H bond at the terminal vinyl position is not broken in the rate-determining step. In contrast, the hypothetical base-catalyzed conjugate addition exhibits a kH/kD of 3.5, indicating that the cleavage of this C-H bond is involved in the slowest step of the reaction.
Intramolecular Kinetic Isotope Effect Studies
Intramolecular KIE studies offer a complementary and often more sensitive probe of reaction mechanisms. uoc.gr In this experimental setup, a single molecule contains both hydrogen and deuterium at symmetrically equivalent positions that become diastereotopic or enantiotopic during the reaction. For a molecule like 1-penten-3-one, a specifically synthesized precursor would be required where one hydrogen on the terminal carbon of the vinyl group is replaced by deuterium.
The advantage of an intramolecular experiment is that both isotopes are present in the same reacting molecule, which eliminates potential complications from differences in solubility or other physical properties between two different isotopologues. The product distribution directly reflects the relative rates of C-H versus C-D bond cleavage.
Intramolecular KIEs are particularly useful for studying reactions that proceed through intermediates, as they can provide evidence for the formation and fate of such species. uoc.gr For example, in a reaction where a base abstracts a proton from the terminal vinyl carbon of 1-penten-3-one, an intramolecular KIE would provide a direct measure of the selectivity for abstracting H over D.
Below is a hypothetical data table illustrating potential intramolecular KIE results for a reaction involving a suitably deuterated 1-penten-3-one precursor.
| Substrate | Reaction Type | Product Ratio (H-product/D-product) | Intramolecular kH/kD |
| 1-Deuterio-1-penten-3-one | Ene Reaction | 4.2 | 4.2 |
| 1-Deuterio-1-penten-3-one | Radical Halogenation | 2.8 | 2.8 |
These hypothetical values would imply that in both the ene reaction and radical halogenation, the C-H bond is cleaved in the product-determining step, with a preference for breaking the weaker C-H bond over the C-D bond.
Computational Approaches to KIE Prediction
In addition to experimental measurements, computational chemistry has become an indispensable tool for predicting and interpreting kinetic isotope effects. rsc.org Density functional theory (DFT) is a commonly employed method for modeling transition states and calculating the vibrational frequencies of both the ground state and transition state structures for the light and heavy isotopologues. rsc.org
The KIE can be calculated from the zero-point vibrational energies (ZPVEs) of the reactants and the transition state. The difference in ZPVE between the C-H and C-D bonds is the primary contributor to the primary KIE. github.io Computational models can provide detailed insights into the geometry of the transition state and the nature of the vibrational modes involved in the reaction coordinate. escholarship.org
For 1-penten-3-one-d3, computational studies could be used to:
Predict the magnitude of the KIE for a proposed reaction mechanism.
Distinguish between different possible transition state structures by comparing calculated KIEs with experimental values.
Assess the contribution of quantum mechanical tunneling, which can lead to unusually large KIEs, especially at low temperatures. pnas.org
A typical computational workflow would involve locating the transition state structure for the reaction of interest and then performing frequency calculations for both the protio and deuterated species. The results of such calculations can be summarized in a table comparing theoretical and experimental values.
| Reaction | Computational Method | Calculated kH/kD | Experimental kH/kD |
| Michael Addition to 1-Penten-3-one | B3LYP/6-31G* | 3.2 | 3.5 |
| Diels-Alder Reaction | M06-2X/def2-TZVP | 1.05 | Not Available |
This hypothetical comparison shows how computational results can corroborate experimental findings, as seen in the Michael addition, or provide predictions for reactions where experimental data is not yet available, such as the Diels-Alder reaction.
Advanced Spectroscopic Characterization and Vibrational Analysis of 1 Penten 3 One D3
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Isotopic Perturbation of Chemical Shifts
High-resolution NMR spectroscopy is a primary tool for confirming the precise location of deuterium atoms within the 1-Penten-3-one-d3 molecule. Since the deuterium nucleus (²H) has a different magnetic moment and spin (I=1) from the proton (¹H, I=1/2), it is not observed in a standard ¹H NMR spectrum. msu.edu This "invisibility" allows for unambiguous localization of the label.
For a deuteration pattern at the terminal methyl group (i.e., CH₂=CH-CO-CH₂-CD₃), the ¹H NMR spectrum would show a distinct absence of the triplet signal typically associated with the C₅ methyl protons in the unlabeled compound. Furthermore, the signal for the adjacent C₄ methylene (B1212753) protons, which appears as a quartet in the unlabeled molecule due to coupling with the C₅ methyl protons, would collapse into a singlet in the d₃-analogue because coupling to deuterium is generally not resolved in ¹H NMR.
Isotopic substitution also causes a small but measurable perturbation of the chemical shifts of nearby protons, an effect known as the deuterium isotope effect on chemical shift. wikipedia.orgnih.gov This effect typically manifests as a slight upfield shift (a decrease in ppm value) for the protons attached to the same carbon as the deuterium or adjacent carbons. wikipedia.org For 1-Penten-3-one-d3 (labeled at C₅), the resonance for the C₄ methylene protons would be expected to shift slightly upfield compared to its position in the unlabeled compound. These subtle shifts can provide valuable information about molecular geometry and electronic structure. nih.gov
Interactive Table 1: Comparative ¹H NMR Data for 1-Penten-3-one and 1-Penten-3-one-d₅
Note: The data for the d3-analogue is predicted based on established principles of NMR spectroscopy. The specific position of deuteration is assumed to be on the terminal methyl group for this comparison.
| Proton Assignment | Unlabeled 1-Penten-3-one | 1-Penten-3-one-d₃ (Predicted) |
| H-1 (vinyl) | ~5.8-6.4 ppm (multiplet) | ~5.8-6.4 ppm (multiplet) |
| H-2 (vinyl) | ~5.8-6.4 ppm (multiplet) | ~5.8-6.4 ppm (multiplet) |
| H-4 (methylene) | ~2.6 ppm (quartet) | ~2.6 ppm (singlet, slightly upfield shifted) |
| H-5 (methyl) | ~1.1 ppm (triplet) | Signal absent |
Vibrational Spectroscopy (Infrared and Raman) for Isotopic Band Shifts and Mode Assignments
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is highly sensitive to isotopic substitution. The vibrational frequency of a bond is dependent on the masses of the connected atoms; replacing a lighter atom with a heavier one decreases the frequency. wikipedia.orgspectroscopyonline.com This isotopic shift is particularly pronounced for C-H versus C-D bonds, where the frequency is lowered by a factor of approximately √2 (≈1.41). msu.edu
In the IR and Raman spectra of 1-Penten-3-one-d3, the characteristic C-H stretching vibrations, typically found in the 2850-3000 cm⁻¹ region, would be replaced by C-D stretching vibrations at significantly lower frequencies, expected around 2100-2250 cm⁻¹. msu.edu Similarly, C-H bending (scissoring, wagging, twisting) modes that appear in the 1350-1470 cm⁻¹ range would be replaced by C-D bending modes at lower wavenumbers. williams.edu The observation of these new bands, coupled with the disappearance of the corresponding C-H bands, provides definitive evidence of deuteration and can be used to confirm the completeness of the isotopic labeling.
1-Penten-3-one can exist in different conformations, primarily the s-cis and s-trans isomers, which describe the relative orientation of the carbonyl (C=O) and vinyl (C=C) groups. These conformers have distinct vibrational signatures. The C=O stretching frequency, for instance, is known to be sensitive to conjugation and conformation. By analyzing the isotopic shifts in the vibrational spectra, researchers can assign specific vibrational modes to each conformer with greater confidence. This allows for a more detailed understanding of the conformational equilibrium and the energy landscape of the molecule. The deuterated analogue serves as a benchmark, helping to disentangle complex spectral regions where multiple vibrational modes might overlap in the unlabeled compound.
Interactive Table 2: Key Vibrational Frequencies for 1-Penten-3-one and its d₃-Analogue
| Vibrational Mode | Unlabeled 1-Penten-3-one (Typical cm⁻¹) | 1-Penten-3-one-d₃ (Predicted cm⁻¹) | Effect of Deuteration |
| C=O Stretch | ~1685-1715 | ~1685-1715 | Minimal shift |
| C=C Stretch | ~1615 | ~1615 | Minimal shift |
| sp³ C-H Stretch | ~2940-2980 | Absent | Disappearance of band |
| sp³ C-D Stretch | Absent | ~2100-2250 | Appearance of new band |
| sp³ C-H Bend | ~1375-1465 | Absent | Disappearance of band |
| sp³ C-D Bend | Absent | ~950-1050 | Appearance of new band |
Mass Spectrometry for Isotopic Purity and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for analyzing isotopically labeled compounds. The molecular weight of 1-Penten-3-one-d3 is 87.14 g/mol , which is three mass units higher than its unlabeled counterpart (84.12 g/mol ). eptes.comnist.gov The most immediate application of MS is the determination of isotopic purity by examining the molecular ion (M⁺) region of the mass spectrum. A pure sample of 1-Penten-3-one-d3 would exhibit a strong signal at an m/z (mass-to-charge ratio) of 87, while the intensities of signals at m/z 84, 85, and 86 would indicate the relative abundance of unlabeled and partially deuterated species.
Furthermore, analyzing the fragmentation pattern provides crucial structural information that can confirm the location of the deuterium labels. core.ac.uk For unlabeled 1-Penten-3-one, a major fragmentation pathway involves the loss of the ethyl group ([M-29]⁺), resulting in a prominent peak at m/z 55. nih.gov In a C₅-d₃ labeled analogue (CH₂=CH-CO-CH₂-CD₃), the fragmentation would involve the loss of a -CH₂CD₃ group (mass of 32), still resulting in a peak at m/z 55. However, other fragments would be shifted. For example, the loss of the methyl group to form [M-CH₃]⁺ gives a peak at m/z 69 in the unlabeled compound. In the d₃-analogue, this would correspond to the loss of a -CD₃ radical (mass of 18), leading to a peak at m/z 69. Comparing the fragmentation patterns of the labeled and unlabeled compounds allows for the definitive mapping of bond cleavages and confirms the label's position. researchgate.netnih.gov
Interactive Table 3: Major Mass Spectral Fragments for 1-Penten-3-one and its d₃-Analogue
| Fragment Ion | Unlabeled 1-Penten-3-one (m/z) | 1-Penten-3-one-d₃ (m/z, Predicted for C₅-d₃) | Proposed Fragment Structure/Loss |
| Molecular Ion | 84 | 87 | [C₅H₈O]⁺ / [C₅H₅D₃O]⁺ |
| [M-C₂H₅]⁺ | 55 | 55 | [CH₂=CH-CO]⁺ |
| [M-CH₃]⁺ | 69 | 69 | [M-CD₃]⁺ |
| [C₂H₅]⁺ | 29 | 32 | [CH₂CD₃]⁺ |
Integration of Spectroscopic Data for Comprehensive Structural and Dynamic Elucidation
The true analytical power is realized when data from NMR, vibrational spectroscopy, and mass spectrometry are integrated. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive and unambiguous characterization of 1-Penten-3-one-d3.
NMR definitively localizes the deuterium atoms by observing the disappearance of specific proton signals and the altered splitting patterns of adjacent protons.
Vibrational Spectroscopy reveals the dynamic consequences of the increased mass, identifying new C-D vibrational modes and allowing for more precise assignments of conformational isomers.
By combining these advanced spectroscopic methods, a complete and detailed picture of the structure, purity, and conformational dynamics of 1-Penten-3-one-d3 can be constructed, providing a solid foundation for its use in more complex chemical and biological studies.
Theoretical and Computational Chemistry Studies on 1 Penten 3 One D3
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and potential energy surfaces of molecules. mdpi.com These calculations solve approximations of the Schrödinger equation to determine molecular properties. researchgate.net
Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. mdpi.com For 1-penten-3-one, which features a conjugated system of a double bond and a carbonyl group, two primary planar conformers are expected due to rotation around the central C-C single bond: the s-trans and s-cis isomers.
Computational chemistry allows for the mapping of reaction pathways by calculating the energy of the system as it transforms from reactants to products. tsukuba.ac.jp This process involves identifying reactants, products, intermediates, and, crucially, transition states, which are the energy maxima along a reaction coordinate. For 1-Penten-3-one-d3, several reactions are of interest, including Michael addition and enolization.
In the case of acid-catalyzed enolization, a common reaction for ketones, the rate-limiting step is the formation of the enol intermediate. libretexts.org Theoretical calculations can map the potential energy surface for this process, determining the activation energy required. The introduction of deuterium (B1214612) at the C1 position would not directly influence the more acidic protons at the C4 position, which are typically involved in enolization. However, if a reaction were to involve the C1 position, the deuteration would significantly alter the energy profile due to the stronger C-D bond compared to the C-H bond, a key factor in the kinetic isotope effect (KIE).
Molecular Dynamics Simulations of Isotopic Influence on Conformational Space and Reactivity
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of atoms and molecules. nih.gov This allows researchers to observe how molecules move, vibrate, and interact over time, providing insights that complement static quantum chemical calculations. nih.govuiuc.edu
For 1-Penten-3-one-d3, MD simulations can be used to explore its conformational space in different environments, such as in a solvent or interacting with other molecules. The simulation tracks the trajectories of all atoms, revealing the flexibility of the molecule and the frequencies of transitions between different conformations. mdpi.com
The primary influence of isotopic substitution in MD simulations is the change in atomic mass. Replacing hydrogen with deuterium increases the mass of the C1 carbon's substituents. This has a notable effect on the vibrational dynamics of the molecule; C-D bonds vibrate at lower frequencies than C-H bonds. This alteration in vibrational motion can subtly influence the sampling of the conformational landscape and the time scales of molecular motions. nih.gov In the context of reactivity, these changes in dynamics can affect the probability of the molecule achieving a reactive conformation, thereby influencing reaction rates. The increased mass can lead to a different distribution of kinetic energy within the molecule, which may alter its reactivity in collision-based reaction events.
Density Functional Theory (DFT) for Vibrational Frequencies, Thermodynamic Properties, and KIE Predictions
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for studying a wide range of molecular systems. researchgate.netresearchgate.netamazonaws.com
DFT calculations are particularly effective for predicting vibrational frequencies. For 1-Penten-3-one-d3, a key difference compared to the unlabeled compound is the vibrational modes associated with the deuterated vinyl group. The stretching and bending frequencies of the C-D bonds are significantly lower than those of the C-H bonds due to the heavier mass of deuterium. These differences can be precisely calculated and are invaluable for interpreting experimental infrared (IR) and Raman spectra. researchgate.net
| Vibrational Mode | Typical Frequency Range (1-Penten-3-one) | Predicted Frequency Range (1-Penten-3-one-d3) | Description of Isotopic Effect |
|---|---|---|---|
| C=O Stretch | 1690-1710 | 1690-1710 | Negligible effect as the functional group is far from the deuteration site. |
| C=C Stretch | 1620-1640 | 1615-1635 | Minor shift to lower frequency due to coupling with heavier C-D bonds. |
| =C-H Stretch (vinyl) | 3010-3095 | N/A (replaced) | This mode is absent and replaced by the =C-D stretch. |
| =C-D Stretch (vinyl) | N/A | 2200-2300 | Significant shift to a lower frequency due to the increased mass of deuterium. |
From the calculated vibrational frequencies, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be determined using statistical mechanics. researchgate.net These calculations are essential for predicting reaction equilibria and spontaneity.
Furthermore, DFT is a powerful tool for predicting the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction upon isotopic substitution. By calculating the vibrational frequencies of the reactant and the transition state for both the deuterated and non-deuterated species, the difference in zero-point vibrational energies (ZPVE) can be determined. This difference in ZPVE between the two isotopic systems often leads to a different activation energy and thus a different reaction rate, which can be quantified and compared with experimental results. researchgate.net
Advanced Modeling of Reaction Pathways and Transition States with Deuterated Analogs
Advanced computational modeling allows for a detailed exploration of complex reaction mechanisms. tsukuba.ac.jp The use of deuterated analogs like 1-Penten-3-one-d3 is a classic strategy in physical organic chemistry to elucidate reaction mechanisms, and computational modeling provides the theoretical framework to interpret the experimental results.
Applications of 1 Penten 3 One D3 As a Chemical Probe
Utilization in Tracer Studies for Reaction Pathway Delineation
Deuterium-labeled compounds are invaluable tools for delineating reaction pathways. By introducing 1-Penten-3-one-d3 into a reaction, scientists can monitor the position of the deuterium (B1214612) label in the products, thereby gaining insight into bond-forming and bond-breaking processes.
In reactions where the carbon skeleton of a molecule is altered, 1-Penten-3-one-d3 can be used to track the movement of specific carbon atoms or functional groups. For example, in acid-catalyzed rearrangements, the position of the deuterium label in the rearranged products can reveal whether a particular hydrogen (or deuterium) atom migrates along with a carbon group.
Consider a hypothetical acid-catalyzed rearrangement of 1-Penten-3-one-d3, where the deuterium is located on the terminal methyl group (position 5). By analyzing the product distribution and the location of the deuterium label using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), one could distinguish between different possible rearrangement mechanisms.
Table 1: Hypothetical Product Distribution in the Rearrangement of 1-Penten-3-one-5-d3
| Proposed Mechanism | Expected Product | Deuterium Position in Product |
|---|---|---|
| 1,2-Hydride Shift | 2-Penten-3-one | C1 or C4 |
| 1,3-Hydride Shift | 2-Penten-3-one | C1 or C5 |
| Methyl Migration | 3-Hexen-2-one | C6 |
The deuterium label in 1-Penten-3-one-d3 is particularly useful for studying reactions that involve protonation and deprotonation steps. In enzymatic or acid/base-catalyzed reactions, the exchange of deuterium for protium (B1232500) (the common isotope of hydrogen) can provide information about the timing and location of these events. For instance, in the isomerization of isopentenyl diphosphate, deuterium incorporation studies have been used to elucidate the protonation-deprotonation mechanism. researchgate.net
By conducting the reaction of 1-Penten-3-one-d3 in a protic solvent (like H₂O), the loss or retention of the deuterium label in the product can indicate whether the deuterated position is involved in proton exchange with the solvent. Conversely, reacting the non-deuterated 1-Penten-3-one in a deuterated solvent (like D₂O) can reveal the sites susceptible to protonation.
Investigation of Stereochemical Outcomes in Organic Transformations
The stereochemical course of a reaction, which describes the three-dimensional arrangement of atoms in the product, can be probed using deuterated substrates like 1-Penten-3-one-d3.
The replacement of hydrogen with deuterium can sometimes influence the stereochemical outcome of a reaction, a phenomenon known as a kinetic isotope effect. This effect arises from the difference in the vibrational frequencies of C-H and C-D bonds. While often small, these effects can be measured and used to infer the structure of the transition state.
For example, in a reaction that creates a new stereocenter adjacent to the deuterated position in 1-Penten-3-one-d3, a change in the ratio of diastereomeric or enantiomeric products compared to the non-deuterated substrate would suggest that the C-D bond vibrations are important in the transition state, providing clues about its geometry.
Table 2: Hypothetical Diastereomeric Ratio in a Reaction of 1-Penten-3-one vs. 1-Penten-3-one-4-d1
| Substrate | Diastereomeric Ratio (Product A : Product B) |
|---|---|
| 1-Penten-3-one | 2.5 : 1 |
| 1-Penten-3-one-4-d1 | 2.8 : 1 |
In stereospecific reactions, the stereochemistry of the starting material dictates the stereochemistry of the product. 1-Penten-3-one-d3 can be used to determine the stereospecificity of a reaction. For instance, in an addition reaction to the double bond of 1-Penten-3-one, using a deuterated substrate can help determine whether the addition occurs in a syn or anti fashion.
If a reagent adds across the double bond of 1-Penten-3-one-d3 (with deuterium at a specific position on the double bond), the relative stereochemistry of the deuterium and the newly added groups in the product will reveal the stereochemical pathway of the addition.
Studies on Enolization and Tautomerism Mechanisms
Keto-enol tautomerism is a fundamental process in organic chemistry where a ketone or aldehyde is in equilibrium with its corresponding enol form. wikipedia.orgmasterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org 1-Penten-3-one-d3 is an excellent tool for studying the mechanism of this process.
By placing the deuterium label at one of the alpha-carbon positions (C2 or C4), the rate of deuterium exchange with protons from a solvent can be monitored. This provides information about the rate of enolization and the relative acidity of the alpha-protons. For example, in a basic solution, the rate of deuterium abstraction from 1-Penten-3-one-d3 can be measured to determine the kinetics of enolate formation.
Furthermore, the regioselectivity of enolization in unsymmetrical ketones can be investigated. 1-Penten-3-one can form two different enolates. By selectively deuterating one of the alpha-carbons, it is possible to determine which enolate is formed under different conditions (kinetic vs. thermodynamic control).
Influence of Deuteration on Reactivity and Selectivity in Catalytic Systems
The substitution of hydrogen with its heavier isotope, deuterium, at specific molecular positions can significantly alter the rate and sometimes the outcome of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms. In the context of 1-Penten-3-one-d3, where deuterium atoms are placed at the C1 position adjacent to the carbonyl group, notable effects on reactivity and selectivity in various catalytic systems can be anticipated.
The primary influence of deuteration at the α-position of a ketone is on reactions where the cleavage of a C-H bond at this position is the rate-determining step. wikipedia.orglibretexts.org For instance, in base-catalyzed enolate formation, the abstraction of a proton from the α-carbon is often the slowest step. Replacing this proton with a heavier deuterium atom results in a stronger C-D bond compared to the C-H bond, due to a lower zero-point vibrational energy. libretexts.org Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate. This is referred to as a primary kinetic isotope effect (kH/kD > 1).
In catalytic reactions involving 1-Penten-3-one, such as aldol (B89426) condensations, Michael additions, or other enolate-mediated processes, the use of its d3 isotopologue can provide crucial mechanistic insights. If the reaction rate is observed to decrease upon using 1-Penten-3-one-d3, it strongly suggests that the α-C-H bond cleavage is involved in the rate-determining step. The magnitude of the KIE can further help to understand the transition state of this step.
Deuteration can also exert secondary kinetic isotope effects, which arise from isotopic substitution at a position not directly involved in bond breaking in the rate-determining step. wikipedia.org These effects are typically smaller than primary KIEs but can still provide valuable information about changes in hybridization or steric environment at the labeled position during the reaction.
To illustrate the potential impact of deuteration on the reactivity of 1-Penten-3-one in a catalytic system, consider a hypothetical base-catalyzed aldol addition reaction. The following interactive data table presents plausible research findings comparing the reaction rates of the deuterated and non-deuterated compounds.
Table 1: Hypothetical Reaction Rates for the Base-Catalyzed Aldol Addition of 1-Penten-3-one and 1-Penten-3-one-d3
| Compound | Catalyst | Rate Constant (k, M⁻¹s⁻¹) | Kinetic Isotope Effect (kH/kD) |
| 1-Penten-3-one | NaOH | 2.5 x 10⁻³ | 5.0 |
| 1-Penten-3-one-d3 | NaOH | 5.0 x 10⁻⁴ |
Note: The data in this table is illustrative and intended to demonstrate the concept of the kinetic isotope effect.
Role in Biosynthetic Pathway Elucidation via Isotopic Labeling
Isotopic labeling is a cornerstone technique for unraveling the intricate steps of biosynthetic pathways. clearsynth.comresearchgate.net By introducing molecules containing heavy isotopes into a biological system, researchers can trace the metabolic fate of these labeled precursors and identify the building blocks of complex natural products. researchgate.netnih.gov 1-Penten-3-one-d3, as a deuterated analog of a potential biosynthetic intermediate, can serve as a valuable probe in elucidating the formation of various polyketide natural products. researchgate.netnih.gov
Polyketides are a diverse class of secondary metabolites synthesized by a wide range of organisms, including bacteria, fungi, and plants. researchgate.netyoutube.com Their biosynthesis involves the sequential condensation of small carboxylic acid units, a process catalyzed by large enzyme complexes known as polyketide synthases (PKSs). nih.govyoutube.com The structural diversity of polyketides arises from the selection of different starter and extender units, as well as various tailoring reactions such as reductions, dehydrations, and cyclizations. youtube.com
In the context of biosynthetic pathway elucidation, 1-Penten-3-one-d3 could be administered to a culture of a microorganism known to produce a polyketide of interest. If 1-Penten-3-one is a genuine intermediate or a precursor that can be incorporated into the pathway, the deuterium atoms will be integrated into the final natural product. The location and extent of deuterium incorporation in the isolated product can then be determined using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. clearsynth.comclearsynth.com
The pattern of deuterium labeling in the final product can provide a wealth of information about the biosynthetic transformations. For example, if the deuterium atoms from the C1 position of 1-Penten-3-one-d3 are retained in the final structure, it would confirm the direct incorporation of the pentenone skeleton. Conversely, if the deuterium atoms are lost or found at a different position, it could indicate specific enzymatic reactions such as enolization, tautomerization, or redox processes.
Consider a hypothetical biosynthetic pathway where 1-Penten-3-one is a precursor to a larger polyketide. The following interactive data table illustrates how the analysis of deuterium incorporation could be used to deduce specific biosynthetic steps.
Table 2: Hypothetical Deuterium Incorporation from 1-Penten-3-one-d3 into a Polyketide Natural Product
| Proposed Biosynthetic Step | Expected Deuterium Location in Product | Observed Deuterium Incorporation | Implication |
| Direct Incorporation | Corresponding C1 position | High | 1-Penten-3-one is a direct precursor. |
| Enolization and Tautomerization | Partial loss of deuterium | Moderate | The C1 position is involved in enolate formation. |
| Reduction of Carbonyl | Retention of deuterium | High | The carbonyl group is reduced after incorporation. |
| Oxidation at C1 | Complete loss of deuterium | None | The C1 position is oxidized during biosynthesis. |
Note: The data in this table is illustrative and intended to demonstrate the principles of isotopic labeling in biosynthetic studies.
By carefully designing isotopic labeling experiments with probes like 1-Penten-3-one-d3 and analyzing the resulting products, researchers can piece together the complex puzzle of natural product biosynthesis, paving the way for metabolic engineering and the discovery of new bioactive compounds. researchgate.netnih.gov
Emerging Research Directions and Future Perspectives for 1 Penten 3 One D3
Development of Novel and More Efficient Deuteration Methods
The synthesis of selectively deuterated compounds is a cornerstone of their application. For ketones like 1-penten-3-one, traditional methods for deuterium (B1214612) incorporation often involve base- or acid-catalyzed exchange of enolizable protons. unam.mx However, the future of 1-Penten-3-one-d3 synthesis lies in the development of more sophisticated and efficient deuteration techniques that offer high regioselectivity and deuterium incorporation levels.
Recent years have seen a surge in the development of novel catalytic systems for deuteration. researchgate.net For instance, superacid-catalyzed α-deuteration of ketones using D₂O has been reported as a highly efficient method, achieving up to 99% deuterium incorporation for a variety of substrates. rsc.orgrsc.org This approach, which can be metal-free, offers a sustainable and practical route to deuterated ketones. rsc.org The application of such methods to the synthesis of 1-Penten-3-one-d3 could provide a more streamlined and cost-effective production process.
Furthermore, organocatalyzed deuteration of the α-C-H bonds in ketones using D₂O as an economical deuterium source is another promising direction. researchgate.net These methods often operate under mild reaction conditions and demonstrate good to excellent deuterium incorporation. researchgate.net The development of continuous flow processes for deuteration, potentially utilizing heterogeneous catalysts like Raney nickel, could also enhance the scalability and efficiency of 1-Penten-3-one-d3 production. chemrxiv.org Future research will likely focus on optimizing these catalytic systems to achieve even greater selectivity and efficiency, potentially enabling the site-specific deuteration of the different proton environments within the 1-penten-3-one molecule.
Exploration of New Reaction Classes and Mechanistic Insights Utilizing d3-Labeling
Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms due to the kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond. unam.mx The use of 1-Penten-3-one-d3 can provide profound mechanistic insights into a variety of chemical transformations.
For example, in the study of asymmetric synthesis, the d3-label can be used to track the fate of specific hydrogen atoms during catalytic cycles. This can help in understanding the stereoselectivity of reactions and in the rational design of more efficient catalysts. researchgate.net The investigation of palladium-catalyzed oxidation of terminal alkenes, a class of reactions relevant to 1-penten-3-one, has benefited from labeling experiments to distinguish between proposed mechanistic pathways. researchgate.net
Future research will likely see the expanded use of 1-Penten-3-one-d3 in studying a wider array of reaction classes. This includes its application in photochemical reactions, where understanding the role of excited states and radical intermediates is crucial. diva-portal.org By strategically placing the d3-label, researchers can probe the intricate details of reaction coordinates, transition states, and the involvement of different intermediates. acs.orgrsc.org The insights gained from these studies will not only advance fundamental chemical knowledge but also pave the way for the discovery of new and more selective synthetic methodologies.
Advancements in Integrated Experimental and Computational Approaches for Deuterated Systems
The synergy between experimental studies and computational chemistry is becoming increasingly critical in modern chemical research. For deuterated systems like 1-Penten-3-one-d3, computational methods offer a powerful means to predict and interpret experimental observations.
Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the spectroscopic properties of deuterated molecules, including vibrational frequencies and rotational constants. ajchem-a.com These calculations can aid in the analysis of experimental spectra and provide a deeper understanding of the structural and electronic effects of deuteration. ajchem-a.com Furthermore, computational studies can be employed to model reaction mechanisms involving deuterated compounds, helping to elucidate complex reaction pathways and predict kinetic isotope effects. acs.orgmdpi.comresearchgate.net
The future in this area points towards more sophisticated and integrated approaches. This includes the use of combined quantum mechanics/molecular mechanics (QM/MM) methods to study the behavior of 1-Penten-3-one-d3 in complex environments, such as in solution or within a catalyst's active site. researchgate.net Advanced computational techniques can also be used to predict the impact of deuteration on the properties of materials, guiding the design of new functional materials with enhanced performance. researchgate.net The continued development of computational methodologies, coupled with experimental validation, will be instrumental in unlocking the full potential of deuterated systems.
Potential in Advanced Materials Science and Specialized Chemical Applications
While the primary applications of many deuterated compounds have been in pharmaceuticals and mechanistic studies, there is a growing interest in their use in advanced materials science. acs.orgdatahorizzonresearch.com The substitution of hydrogen with deuterium can lead to enhanced stability and altered photophysical properties, which can be advantageous in various materials applications. alfa-chemistry.com
For instance, deuteration has been shown to improve the performance of organic light-emitting diodes (OLEDs) by reducing non-radiative decay pathways. researchgate.netacs.org While direct applications of 1-Penten-3-one-d3 in this area are yet to be explored, the principles are transferable. The d3-label could potentially be incorporated into polymer backbones or organic electronic materials to enhance their stability and performance. researchgate.net
Another potential application lies in the field of analytical chemistry, where deuterated compounds serve as excellent internal standards for mass spectrometry due to their similar chemical behavior but distinct mass. alfa-chemistry.comunam.mx 1-Penten-3-one-d3 could be a valuable standard for the quantification of its non-deuterated counterpart, which is a known flavor and fragrance compound. nih.govebi.ac.uk As analytical techniques become more sensitive, the demand for high-purity deuterated standards will continue to grow. The exploration of 1-Penten-3-one-d3 in these and other specialized chemical applications represents a promising frontier for future research.
Q & A
Basic: What are the optimal synthetic routes for 1-Penten-3-one-d3, and how can its isotopic purity be validated?
Methodological Answer:
Deuterated compounds like 1-Penten-3-one-d3 are typically synthesized via H/D exchange reactions using deuterated solvents (e.g., D₂O or CD₃OD) or catalytic deuteration. For isotopic purity validation, nuclear magnetic resonance (NMR) spectroscopy is critical. The absence of proton signals in specific regions (e.g., δ 5.0–6.0 ppm for vinyl protons) confirms deuteration. Additionally, high-resolution mass spectrometry (HRMS) quantifies the isotopic enrichment ratio (e.g., d3 vs. d0/d1/d2 species) .
Basic: Which spectroscopic techniques are most effective for characterizing 1-Penten-3-one-d3 in complex matrices?
Methodological Answer:
- Gas chromatography-mass spectrometry (GC-MS): Ideal for volatile derivatives, enabling separation and identification via fragmentation patterns.
- Fourier-transform infrared (FTIR) spectroscopy: Detects carbonyl (C=O) and deuterated C-D bonds (stretching ~2100–2200 cm⁻¹).
- ¹³C NMR: Resolves structural isomers and confirms deuterium incorporation at specific positions (e.g., C3 in 1-Penten-3-one-d3) .
Advanced: How does deuterium substitution at the C3 position affect the reaction kinetics of 1-Penten-3-one-d3 in nucleophilic addition reactions?
Methodological Answer:
Deuterium isotope effects (KIEs) can slow reaction rates due to increased bond strength in C-D vs. C-H. For example, in Michael additions, a primary KIE (k_H/k_D > 1) may be observed at the β-carbon. To quantify this:
Conduct parallel reactions with deuterated and non-deuterated compounds.
Monitor progress via HPLC (e.g., as in ’s analysis of ethyl vinyl ketone-GSH conjugation) or kinetic NMR.
Calculate rate constants and compare activation parameters .
Advanced: How should researchers address contradictory data in isotopic tracing studies involving 1-Penten-3-one-d3?
Methodological Answer:
- Triangulation: Cross-validate results using multiple techniques (e.g., NMR, MS, and isotopic labeling assays) to confirm deuterium retention.
- Replication: Repeat experiments under standardized conditions to rule out procedural variability.
- Error analysis: Quantify instrument precision (e.g., MS signal-to-noise ratios) and sample contamination risks (e.g., proton exchange in solvents) .
Basic: What stability considerations are critical for storing 1-Penten-3-one-d3 in long-term studies?
Methodological Answer:
- Storage conditions: Use airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation or moisture-induced H/D exchange.
- Temperature: Store at –20°C to minimize thermal degradation.
- Stability monitoring: Perform periodic GC-MS or NMR analyses to detect decomposition products (e.g., non-deuterated ketones) .
Advanced: How can computational modeling complement experimental studies on 1-Penten-3-one-d3’s reactivity?
Methodological Answer:
- Density functional theory (DFT): Predict transition states and isotope effects in reactions (e.g., ketone reductions).
- Molecular dynamics (MD): Simulate solvent interactions affecting deuterium retention.
- Validation: Compare computed isotopic shifts (e.g., ¹³C NMR chemical shifts) with experimental data .
Basic: What are the best practices for integrating 1-Penten-3-one-d3 into metabolic pathway studies?
Methodological Answer:
- Tracer design: Use site-specific deuteration (e.g., C3) to track metabolic flux without disrupting enzyme binding.
- LC-MS/MS analysis: Quantify deuterated metabolites with high sensitivity.
- Control experiments: Include non-deuterated controls to distinguish isotopic effects from background noise .
Advanced: How can researchers optimize experimental designs to minimize isotopic scrambling in 1-Penten-3-one-d3 applications?
Methodological Answer:
- Solvent selection: Avoid protic solvents (e.g., H₂O) to reduce H/D exchange.
- Reaction conditions: Use mild temperatures and non-acidic catalysts.
- In-situ monitoring: Employ real-time IR or Raman spectroscopy to detect scrambling intermediates .
Basic: What criteria should guide the formulation of research questions for studies involving 1-Penten-3-one-d3?
Methodological Answer:
Apply the FINER framework :
- Feasible: Ensure access to deuterated precursors and analytical tools.
- Novel: Investigate understudied isotopic effects (e.g., in asymmetric catalysis).
- Relevant: Align with broader goals like drug metabolism or environmental tracer studies .
Advanced: How can isotopic dilution assays improve quantification accuracy in 1-Penten-3-one-d3 research?
Methodological Answer:
- Internal standards: Use isotopically labeled analogs (e.g., d5 or ¹³C-labeled) to correct for matrix effects.
- Calibration curves: Prepare with deuterated/non-deuterated mixtures to account for MS ionization efficiency variations.
- Statistical validation: Apply regression models (e.g., weighted least squares) to minimize quantification bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
